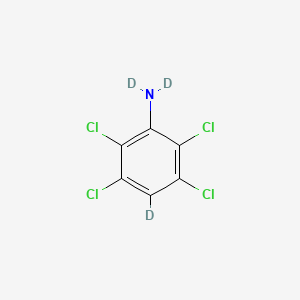![molecular formula C8H15NO2 B15128517 {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,7-Dioxaspiro[44]nonan-3-yl}methanamine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure, which includes a spiro linkage between two oxygen atoms and a nitrogen-containing methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a diol with an amine in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a corresponding amide or other oxidized forms.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The methanamine group can form hydrogen bonds and electrostatic interactions, contributing to its activity.
類似化合物との比較
- {2,6-Dioxaspiro[3.3]heptan-4-yl}methanamine
- {3,7-Dioxaspiro[5.5]undecan-4-yl}methanamine
Uniqueness: {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
2,7-dioxaspiro[4.4]nonan-3-ylmethanamine |
InChI |
InChI=1S/C8H15NO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6,9H2 |
InChIキー |
VWJAKVVCEHGTBD-UHFFFAOYSA-N |
正規SMILES |
C1COCC12CC(OC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


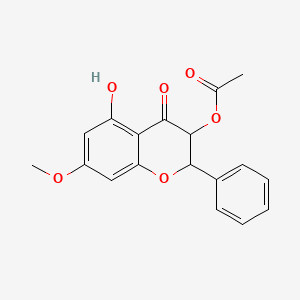
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
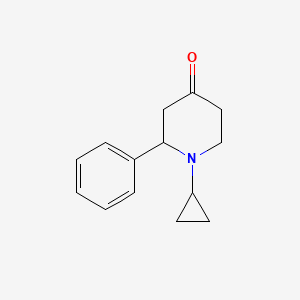
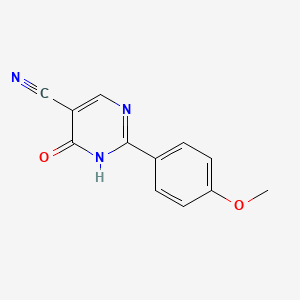
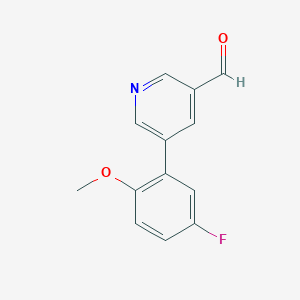
![2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15128466.png)


![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
![(2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide](/img/structure/B15128507.png)

